Benzene, dodecylnitro-
Description
Benzene, dodecylnitro- (CAS Reg. The compound's molecular weight is approximately 291.22 g/mol (monoisotopic mass), with an InChIKey of QWLHSHGYLNXYPS-UHFFFAOYSA-N . Its structure combines the hydrophobic dodecyl chain with the electron-withdrawing nitro group, influencing its physical properties (e.g., solubility, boiling point) and reactivity.
Properties
CAS No. |
58353-63-2 |
|---|---|
Molecular Formula |
C18H29NO2 |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
1-dodecyl-2-nitrobenzene |
InChI |
InChI=1S/C18H29NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19(20)21/h12-13,15-16H,2-11,14H2,1H3 |
InChI Key |
QWLHSHGYLNXYPS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=CC=C1[N+](=O)[O-] |
Other CAS No. |
58353-63-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Alkylbenzenes
Benzene, dodecyl (CAS 123-01-3; C₁₈H₃₀):
- Molecular Weight : 246.43 g/mol .
- Key Differences : Lacks a nitro group; hydrophobic due to the dodecyl chain.
- Applications : Widely used in detergents and lubricants .
- Physical Properties : Higher volatility compared to dodecylnitrobenzene due to lower molecular weight and absence of polar nitro group .
- Benzene, hexyl- (CAS 1077-16-3; C₁₂H₁₈): Molecular Weight: 162.27 g/mol . Reactivity: Less polar than dodecylnitrobenzene, making it more soluble in non-polar solvents .
Nitro-Substituted Benzenes
- Benzaldehyde, 3-nitro- (CAS 99-61-6; C₇H₅NO₃): Molecular Weight: 151.12 g/mol . Key Differences: Contains an aldehyde group instead of an alkyl chain; nitro group at the meta position. Applications: Intermediate in dyes and pharmaceuticals .
- 1,5-Dinitro-2,4-diaminobenzene (from synthesis in ): Key Differences: Multiple nitro and amino groups; highly reactive in condensation reactions. Hazards: Likely more toxic and explosive than dodecylnitrobenzene due to multiple nitro groups .
Functional Group Impact
Nitro Group :
Dodecyl Chain :
Physical and Chemical Properties
Reactivity and Hazards
- Dodecylnitrobenzene: Expected to undergo reduction (nitro to amine) or electrophilic substitution (e.g., sulfonation) . Potential toxicity: Nitro groups are associated with mutagenicity; long alkyl chains may enhance bioaccumulation .
Comparison with Benzene Derivatives :
Research and Development Status
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